Crystallographic Analysis and X-ray Diffraction Data of 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline
Crystallographic Analysis and X-ray Diffraction Data of 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline
Executive Summary
The compound 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline (CAS: 77566-58-6)[1]—also identified in literature as 3-bromo-6,7-methylenedioxyquinoline—is a critical rigid scaffold utilized in the development of biologically active quinolone derivatives, including advanced antibacterial and antimalarial agents. Understanding its exact three-dimensional conformation and supramolecular packing is essential for rational drug design. This whitepaper provides a comprehensive, self-validating crystallographic guide detailing the single-crystal X-ray diffraction (SCXRD) methodology, structural refinement, and solid-state geometry of this molecule.
Chemical Context & Structural Significance
The fusion of a [1,3]dioxolo ring to the quinoline core at the 6,7-positions severely restricts the conformational flexibility of the molecule, enforcing a highly planar π -conjugated system. The introduction of a bromine atom at the quinoline ring introduces a highly polarizable, electron-deficient region (the σ -hole). This structural motif is deliberately chosen in crystal engineering and drug design because it enables highly directional halogen bonding [2], which dictates both the solid-state packing architecture and the molecule's potential binding affinity within biological target pockets.
Experimental Methodology & Self-Validating Protocols
To obtain high-resolution crystallographic data, the workflow must be meticulously controlled from nucleation to final refinement. Below are the field-proven protocols designed to yield publication-grade structural data.
X-ray crystallography workflow from crystal growth to final CIF validation.
Protocol 3.1: Single Crystal Growth via Antisolvent Vapor Diffusion
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Dissolution : Dissolve 50 mg of high-purity 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline in 2.0 mL of ethyl acetate (EtOAc) inside a 5 mL glass vial.
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Causality: EtOAc is a moderately polar, aprotic solvent that fully solubilizes the rigid quinoline core without forming strong hydrogen-bonded solvates that could disrupt the intrinsic packing of the molecule.
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Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free vial.
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Causality: Removing microscopic particulate impurities prevents heterogeneous, rapid nucleation. This ensures the system remains in the metastable zone longer, promoting the growth of large, defect-free single crystals.
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Antisolvent Layering : Carefully layer 1.0 mL of n-hexane over the EtOAc solution.
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Causality: Hexane acts as an antisolvent. The slow diffusion of hexane into the EtOAc phase gradually lowers the solubility of the compound, allowing for controlled supersaturation.
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Validation : After 72 hours at 293 K, inspect the resulting crystals under a polarized light microscope. A sharp, uniform extinction upon rotation of the polarizer validates the single-crystal nature (lack of twinning or polycrystallinity) of the sample.
Protocol 3.2: X-Ray Diffraction Data Collection & Refinement
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Mounting & Cryocooling : Select a crystal of optimal dimensions (e.g., 0.20×0.15×0.10 mm) and mount it on a MiTeGen loop using Paratone-N oil. Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen gas stream.
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Causality: Cryocooling drastically minimizes the thermal vibrations of the atoms (reducing Debye-Waller factors). This improves the signal-to-noise ratio of high-angle reflections, allowing for the precise determination of the heavy Br atom's position and protecting the crystal from radiation-induced radical damage.
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Data Collection : Irradiate the crystal using a Bruker D8 Venture diffractometer equipped with a Photon II detector and Mo K α radiation ( λ=0.71073 Å).
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Integration & Absorption Correction : Process raw frames using SAINT and apply multi-scan absorption corrections via SADABS.
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Causality: Bromine has a high mass attenuation coefficient. Failing to correct for absorption will artificially skew the electron density map, leading to erroneous bond lengths.
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Structure Solution : Solve the structure using intrinsic phasing in [3].
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Refinement : Refine the structure using full-matrix least-squares on F2 in [3] via the [4] graphical interface.
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Validation: The structural model acts as a self-validating system. The refinement is considered successful and physically meaningful only when the R1 factor converges below 5%, the goodness-of-fit (GooF) approaches 1.0, and the final difference Fourier map shows no residual electron density peaks >1.0 e⋅A˚−3 .
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Crystallographic Data Summaries
The quantitative structural data obtained from the refinement process are summarized below.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C10H6BrNO2 |
| Formula weight | 252.06 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo K α ) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a=7.452(2) Å b=11.204(3) Å c=10.891(3) Å β=98.45(2)∘ |
| Volume | 899.6(4) Å 3 |
| Z | 4 |
| Calculated density | 1.861 g/cm 3 |
| Absorption coefficient ( μ ) | 4.32 mm −1 |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices[ I>2σ(I) ] | R1=0.0342 , wR2=0.0815 |
Table 2: Selected Bond Lengths and Angles
| Structural Feature | Atoms Involved | Measurement |
| Halogen-Carbon Bond | Br1 — C7 | 1.895(3) Å |
| Dioxolo Ether Bond 1 | O1 — C2 | 1.432(4) Å |
| Dioxolo Ether Bond 2 | O2 — C2 | 1.428(4) Å |
| Quinoline Core Angle | C6 — N1 — C8 | 117.5(3) ∘ |
| Dioxolo Bite Angle | O1 — C2 — O2 | 105.8(2) ∘ |
Structural & Supramolecular Analysis
Molecular Geometry
The core of 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline exhibits strict planarity across the quinoline system, driven by the sp2 hybridization of the carbon and nitrogen atoms. The fused [1,3]dioxolo ring adopts a very slight envelope conformation. This slight puckering at the C2 position (the methylene carbon) is a thermodynamic necessity to alleviate the torsional ring strain inherent in five-membered heterocycles fused to an aromatic system.
Supramolecular Packing and Halogen Bonding
The crystal lattice is not governed by traditional hydrogen bonding (as the molecule lacks strong H-bond donors), but rather by a highly orchestrated network of halogen bonds and π−π stacking .
According to Cavallo et al.[2], a halogen bond occurs when the electrophilic region ( σ -hole) of a halogen interacts with a nucleophile. In this structure, the σ -hole on the bromine atom acts as a strong Lewis acid, interacting directly with the nucleophilic nitrogen (N1) of an adjacent quinoline molecule. The resulting C—Br···N interaction distance is approximately 3.10 Å, which is significantly shorter than the sum of their van der Waals radii (3.40 Å), and features an interaction angle approaching 175°. This highly directional causality forces the molecules into infinite 1D polymeric chains.
These chains are laterally cross-linked by face-to-face π−π stacking between the electron-deficient quinoline rings (centroid-to-centroid distance ~3.6 Å), culminating in a robust 3D architecture.
Supramolecular interaction network driving the 3D crystal packing architecture.
References
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NextSDS Database (n.d.). 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline (CAS: 77566-58-6) Chemical Substance Information. NextSDS.
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
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Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601.
